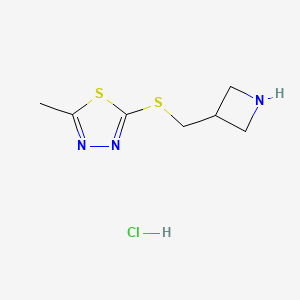
2-((Azetidin-3-ylmethyl)thio)-5-methyl-1,3,4-thiadiazole hydrochloride
Vue d'ensemble
Description
The compound “2-((Azetidin-3-ylmethyl)thio)-5-methyl-1,3,4-thiadiazole hydrochloride” is a complex organic molecule that contains several functional groups, including an azetidine ring, a thiadiazole ring, and a thioether linkage . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an azetidine ring (a four-membered ring containing a nitrogen atom), a thiadiazole ring (a five-membered ring containing two nitrogen atoms and a sulfur atom), and a thioether linkage (a sulfur atom connected to two carbon atoms) .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the azetidine and thiadiazole rings, as well as the thioether linkage . These functional groups could potentially participate in a variety of chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the azetidine and thiadiazole rings could influence its polarity, solubility, and stability .Applications De Recherche Scientifique
Antimicrobial Activity
Compounds containing the azetidin-2-one structure, related to 2-((Azetidin-3-ylmethyl)thio)-5-methyl-1,3,4-thiadiazole hydrochloride, have been synthesized and evaluated for their antimicrobial properties. These compounds demonstrated significant antimicrobial activity, highlighting their potential in the development of new antimicrobial agents. For instance, Ansari and Lal (2009) reported the synthesis of novel azetidin-2-ones with effective antimicrobial properties (Ansari & Lal, 2009). Similarly, Makwane et al. (2018) synthesized derivatives of 1,3,4-thiadiazole that showed notable antibacterial and antifungal activities (Makwane et al., 2018).
Biological Activity Evaluation
Saeed, Al-Jadaan, and Abbas (2020) evaluated the biological activity of a novel azetidin-2-one compound, confirming its effectiveness against various bacterial strains, and investigated its cytotoxicity, which was found to be minimal until higher concentrations (Saeed, Al-Jadaan, & Abbas, 2020). Bhati and Kumar (2008) synthesized azetidin-2-one derivatives and evaluated them for anti-inflammatory, ulcerogenic, and analgesic activities, finding compound 8g to be particularly active (Bhati & Kumar, 2008).
Antifungal Activities
Gupta et al. (2011) synthesized new compounds with the 1,3,4-thiadiazole structure and assessed their antifungal activities, revealing moderate to significant effectiveness against fungal strains (Gupta et al., 2011). Shukla and Srivastava (2008) reported the synthesis of azetidinone and thiazolidinone derivatives with promising antifungal and antibacterial properties (Shukla & Srivastava, 2008).
Orientations Futures
Given the interesting structure of this compound, it could be worthwhile to study its synthesis, properties, and potential applications in more detail. It could also be interesting to explore the biological activity of this compound, given the known activities of other azetidine and thiadiazole derivatives .
Propriétés
IUPAC Name |
2-(azetidin-3-ylmethylsulfanyl)-5-methyl-1,3,4-thiadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S2.ClH/c1-5-9-10-7(12-5)11-4-6-2-8-3-6;/h6,8H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJQECLBONCNQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Azetidin-3-ylmethyl)thio)-5-methyl-1,3,4-thiadiazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1380825.png)
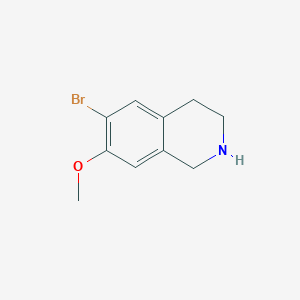
![5-Bromoimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B1380827.png)
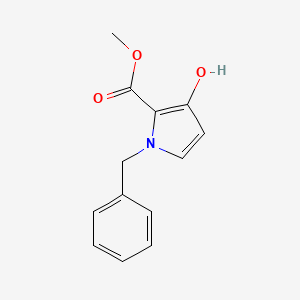
![2-Bromothieno[3,2-c]pyridin-4-amine](/img/structure/B1380830.png)

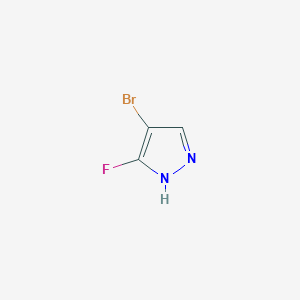
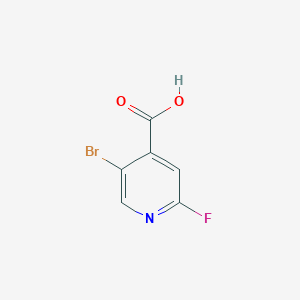
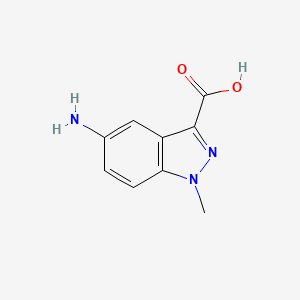
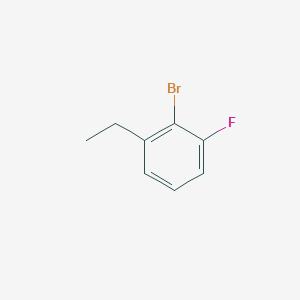
![5-Bromo-1-isopropyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B1380838.png)

![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1380841.png)
